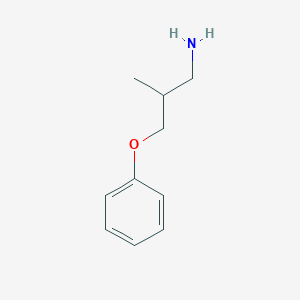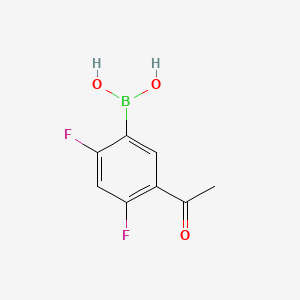![molecular formula C11H12ClFO B13463739 [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers](/img/structure/B13463739.png)
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, mixture of diastereomers, is an organic compound that features a cyclopropyl ring substituted with a chlorofluorophenyl group and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as a chlorofluorophenyl derivative, followed by the introduction of the methanol group. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired diastereomeric mixture.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The separation of diastereomers can be achieved through techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorofluorophenyl group can be reduced under specific conditions.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of chlorine or fluorine.
Wissenschaftliche Forschungsanwendungen
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-fluorobenzenemethanol: A structurally related compound with similar functional groups.
2-Chloro-4-fluorophenyl 2-oxiranylmethyl ether: Another compound with a chlorofluorophenyl group and an ether linkage.
2-Chloro-4-fluorophenyl 2-oxiranylmethyl ether: A compound with a similar chlorofluorophenyl group but different functional groups.
Uniqueness
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol is unique due to its cyclopropyl ring structure, which imparts distinct chemical and physical properties
This detailed article provides a comprehensive overview of [2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, mixture of diastereomers, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H12ClFO |
|---|---|
Molekulargewicht |
214.66 g/mol |
IUPAC-Name |
[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C11H12ClFO/c1-11(5-7(11)6-14)9-3-2-8(13)4-10(9)12/h2-4,7,14H,5-6H2,1H3 |
InChI-Schlüssel |
JTONQEMZMQSEDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1CO)C2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13463656.png)

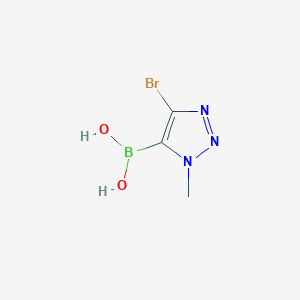
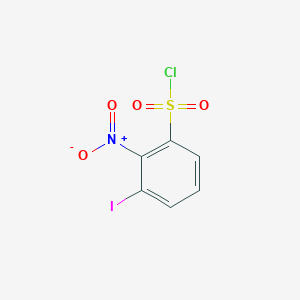
![3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)

![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)
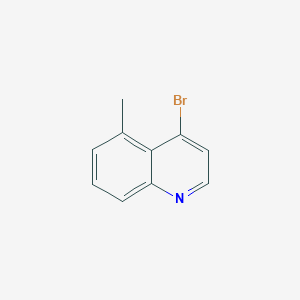
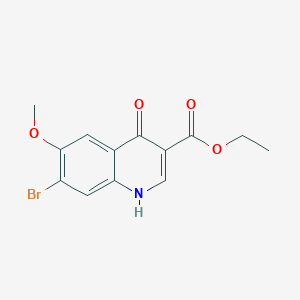
![3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B13463722.png)


